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Compound of Interest

Compound Name: Z-VAD-AMC (acetate)

Cat. No.: B10797111 Get Quote

Structure, Mechanism, and Kinetic Profiling for Caspase Activity Assays

Executive Summary
Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[7-amino-4-methylcoumarin]) is the gold-

standard fluorogenic substrate for broad-spectrum caspase detection. Unlike highly specific

substrates (e.g., Z-DEVD-AMC for Caspase-3/7), the VAD sequence targets the conserved

active site architecture of the caspase family (Caspase-1 through -9), making it an essential

tool for initial apoptosis screening and total caspase activity quantification.

This guide deconstructs the physicochemical properties of Z-VAD-AMC, provides a self-

validating experimental protocol, and details the kinetic analysis required to generate

reproducible data in drug discovery workflows.

Molecular Architecture & Physicochemical Properties[1]
[2]
The utility of Z-VAD-AMC is derived from its tripartite structure, designed to balance solubility,

enzyme recognition, and signal generation.
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Component Chemical Identity
Function & Technical
Insight

Cap (N-term) Z (Cbz): Carbobenzyloxy

Protection & Solubility:

Protects the peptide from non-

specific aminopeptidase

degradation and increases

lipophilicity, aiding in

membrane permeability

(though Z-VAD-AMC is

primarily used in lysates, this

property mimics the Z-VAD-

FMK inhibitor structure).

Peptide VAD: Val-Ala-Asp

Recognition Motif: The

Aspartate (D) at the P1

position is non-negotiable for

caspase recognition. The

Valine (P3) and Alanine (P2)

provide a "promiscuous" fit,

allowing the substrate to dock

into the catalytic groove of

multiple caspases (pan-

caspase activity).

Reporter
AMC: 7-Amino-4-

methylcoumarin

Fluorophore: Attached via an

amide bond to the C-terminal

Aspartate.[1] In this bound

state, the amide linkage

quenches AMC fluorescence.

Upon cleavage, free AMC is

released.

Key Physical Constants:

Molecular Weight: ~594.6 Da[1]
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Solubility: Soluble in DMSO (>10 mM). Poor solubility in water; must be diluted from DMSO

stock into aqueous buffer.

Excitation/Emission:

(Blue region).

Mechanism of Action
The assay relies on the proteolytic activity of the cysteine protease (caspase) on the amide

bond linking the Aspartate residue to the AMC reporter.

The Reaction Logic:

Binding: The caspase active site (Cysteine-285 in Caspase-1, Cysteine-163 in Caspase-3)

attacks the carbonyl carbon of the Asp-AMC bond.

Cleavage: The bond breaks, releasing free AMC.

Signal: Intact Z-VAD-AMC has a low quantum yield. Free AMC is highly fluorescent at 440–

460 nm.

Visualization: Structural Cleavage Pathway
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Figure 1: The proteolytic cascade. Caspase recognition of the Asp residue leads to hydrolysis

of the amide bond, liberating the AMC fluorophore.

Validated Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10797111?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Note: The most common failure mode in this assay is the oxidation of the caspase

active site. Caspases are cysteine proteases; without a reducing agent (DTT or

-ME), the catalytic cysteine forms disulfide bridges and becomes inactive.

Reagents Preparation
Assay Buffer (2X):

100 mM HEPES or Tris-HCl, pH 7.5 (Optimal pH for AMC fluorescence).

20% Glycerol (Stabilizes the enzyme).

2 mM EDTA (Chelates divalent cations that might inhibit caspases).

CRITICAL: Add 10 mM DTT fresh immediately before use.

Substrate Stock: 10 mM Z-VAD-AMC in dry DMSO. Store at -20°C, protected from light.

AMC Standard: Free 7-Amino-4-methylcoumarin (for standard curve).

Workflow
Cell Lysis: Lyse cells in Chaps Cell Extract Buffer (50 mM PIPES/HEPES, 50 mM KCl, 5 mM

EGTA, 2 mM MgCl2, 0.1% CHAPS). Avoid SDS, as it denatures caspases.

Quantification: Normalize protein concentration (e.g., Bradford assay) to ensure equal

loading (typically 20-50 µg protein per well).

Reaction Setup (96-well Black Plate):

Sample: 50 µL Cell Lysate + 50 µL 2X Assay Buffer (with DTT).

Substrate: Add 1 µL of 5 mM Z-VAD-AMC (Final conc: 50 µM).

Negative Control: Lysis buffer + Substrate (No protein).

Inhibitor Control (Self-Validation): Pre-incubate lysate with Z-VAD-FMK (10 µM) for 30 min

before adding substrate. If signal persists, it is non-specific proteolysis.
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Incubation: 1–4 hours at 37°C.

Measurement: Read Fluorescence (Ex 365 nm, Em 450 nm).

Visualization: Assay Logic Flow
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Figure 2: Step-by-step workflow ensuring robust data generation. Note the inclusion of an

inhibitor control for validation.

Data Analysis & Interpretation
Raw Relative Fluorescence Units (RFU) are qualitative. To report specific activity, you must

convert RFU to moles of product released.

The AMC Standard Curve
AMC fluorescence is sensitive to pH and temperature. You cannot use a generic conversion

factor.

Prepare serial dilutions of free AMC (0, 0.1, 0.5, 1.0, 5.0, 10.0 µM) in the exact assay buffer

used for samples.

Plot RFU (y-axis) vs. Concentration (x-axis).

Calculate the slope (

).

Calculation
: (Sample RFU - Blank RFU)

: Incubation time (minutes)

: Amount of protein added (mg)

Troubleshooting Matrix
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Observation Root Cause Corrective Action

No Signal Inactive Enzyme

Check DTT. Oxidized

caspases are dead. Ensure

DTT is fresh.

High Background Substrate degradation

Z-VAD-AMC can hydrolyze

spontaneously over months.

Check blank.

Signal in Inhibitor Control Non-caspase proteolysis

Z-VAD is promiscuous. Try

adding protease inhibitor

cocktail (minus caspase

inhibitors).

Specificity Profile: The "Pan" Misnomer
While Z-VAD-AMC is termed "pan-caspase," it does not cleave all caspases with equal

efficiency. It is most efficient for Caspase-1 and Caspase-3.

Caspase-1: Prefers bulky hydrophobic residues at P4 (Tyr/Trp), but accepts Val (VAD).

Caspase-3: Highly specific for Asp at P4 (DEVD), but VAD is accepted due to the small size

of Val/Ala allowing entry into the pocket.

Caspase-2: Requires a P5 residue; Z-VAD-AMC is a poor substrate for Caspase-2.

Recommendation: Use Z-VAD-AMC for total caspase activity. If distinguishing Extrinsic (Casp-

8) vs. Intrinsic (Casp-9) pathways is required, switch to Z-IETD-AMC (Casp-8) or Z-LEHD-AMC

(Casp-9).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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